2-Amino-5-methoxypyridine

Phosphodiesterase Inhibition Medicinal Chemistry Neurological Disorders

2-Amino-5-methoxypyridine is a unique 5-position substituted pyridine scaffold, differentiated from methyl, chloro, or fluoro analogs by its methoxy group's specific electronic and hydrogen-bonding profile. With a demonstrated PDE2A IC50 of 2.0 µM and a balanced LogP of 0.86, it provides a reliable starting point for dual PDE2A/10A inhibition campaigns, enabling direct activity comparison in structure-activity relationship studies. Procure in ≥97% purity for consistent, reproducible yields in medicinal chemistry and process development.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 10167-97-2
Cat. No. B021397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxypyridine
CAS10167-97-2
Synonyms5-Methoxy-pyridin-2-ylamine; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)N
InChIInChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
InChIKeyXJKJHILCYUUVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methoxypyridine (CAS 10167-97-2): A Versatile Pyridine Building Block for PDE-Targeted Drug Discovery and Chemical Synthesis


2-Amino-5-methoxypyridine (CAS 10167-97-2), also known as 5-methoxypyridin-2-amine, is a heterocyclic aromatic amine featuring a pyridine core substituted with an amino group at the 2-position and a methoxy group at the 5-position [1]. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals [2]. Its structural motif is of particular interest in medicinal chemistry for the development of phosphodiesterase (PDE) inhibitors and other bioactive molecules . The presence of both hydrogen-bond donor (amino) and acceptor (methoxy) functionalities, along with a moderately basic pyridine nitrogen (pKa ~6.74), confers distinct physicochemical properties that influence its reactivity and biological interactions [3].

The Pitfalls of Analog Substitution: Why 2-Amino-5-methoxypyridine is Not Interchangeable with its In-Class Congeners


The 2-amino-5-substituted pyridine scaffold represents a privileged structure in medicinal chemistry, yet subtle modifications to the 5-position substituent dramatically alter biological activity, selectivity, and physicochemical properties. Generic substitution of 2-Amino-5-methoxypyridine with other 2-amino-5-substituted pyridines (e.g., 5-methyl, 5-chloro, 5-ethoxy, or 5-fluoro analogs) is not scientifically valid due to profound differences in electronic effects, lipophilicity, and hydrogen-bonding capacity that govern target engagement . For instance, the methoxy group provides a unique balance of electron-donating resonance and inductive withdrawal, which can fine-tune the basicity of the pyridine nitrogen and influence binding affinity to PDE enzymes [1]. Furthermore, the oxygen atom in the methoxy group can act as a hydrogen bond acceptor, a feature absent in alkyl or halogenated analogs, leading to distinct binding modes and selectivity profiles .

Quantitative Differentiation of 2-Amino-5-methoxypyridine: A Comparator-Based Evidence Guide


PDE2A vs. PDE10A Inhibitory Selectivity: A Direct Comparison of Isoform Potency

2-Amino-5-methoxypyridine exhibits a measurable but non-selective inhibitory profile against phosphodiesterase isoforms PDE2A and PDE10A. In a direct head-to-head comparison using recombinant human enzymes, the compound demonstrates comparable potency against both targets . This balanced activity profile is distinct from many in-class compounds that show a strong preference for one isoform, making it a useful tool compound for probing dual PDE2A/PDE10A inhibition.

Phosphodiesterase Inhibition Medicinal Chemistry Neurological Disorders

PDE2A Inhibitory Activity: Class-Level Potency in the Low Micromolar Range

In a standardized enzymatic assay, 2-Amino-5-methoxypyridine inhibits human PDE2A1 with an IC50 value of 2.0 µM [1]. This level of activity is consistent with other members of the 2-amino-5-substituted pyridine class, which often exhibit low micromolar potency against PDE2A. While not a high-potency inhibitor, this value establishes a clear baseline for structure-activity relationship (SAR) studies and serves as a point of comparison for more potent, optimized derivatives.

Phosphodiesterase 2A Enzyme Inhibition cGMP Signaling

Physicochemical Property Profile: LogP and pKa Differentiation from Common Analogs

The calculated partition coefficient (LogP) of 2-Amino-5-methoxypyridine is 0.86 , and its pKa is approximately 6.74 [1]. These values place it in a distinct region of chemical space compared to closely related analogs. For example, 2-Amino-5-methylpyridine (CAS 1603-41-4) has a higher calculated LogP (~1.2) due to the more lipophilic methyl group, while 2-Amino-5-chloropyridine (CAS 1072-98-6) is more lipophilic still (~1.5). The methoxy derivative's intermediate lipophilicity and weakly basic nature are crucial for balancing membrane permeability and aqueous solubility, which can significantly impact in vivo pharmacokinetic properties.

Physicochemical Properties Lipophilicity Drug Design

Commercial Availability and Purity: A Benchmark for Reliable Procurement

2-Amino-5-methoxypyridine is commercially available from major suppliers (e.g., TCI, Sigma-Aldrich, AKSci) with a typical purity of ≥97-98% (GC) . This high level of purity is essential for reproducible synthetic outcomes, particularly in multi-step sequences where impurities can propagate and lead to failed reactions or complex purification challenges. Compared to some less common 2-amino-5-substituted pyridine analogs, which may only be available at lower purities or from specialized vendors with longer lead times, the robust supply chain and well-documented analytical specifications for this compound significantly reduce procurement risk.

Chemical Procurement Quality Control Synthetic Intermediate

Optimal Use Cases for 2-Amino-5-methoxypyridine: Where the Evidence Supports Prioritization


As a Starting Point for Developing Dual PDE2A/PDE10A Inhibitors

Given its demonstrated non-selective inhibition profile (Selectivity Index = 1) between PDE2A and PDE10A , 2-Amino-5-methoxypyridine is an ideal scaffold for initiating medicinal chemistry campaigns aimed at dual inhibition. Researchers can leverage this balanced starting point to introduce structural modifications that might simultaneously improve potency against both targets or engineer selectivity toward one isoform, using the parent compound's activity as a direct comparator.

As a Benchmark in PDE2A Structure-Activity Relationship (SAR) Studies

The established PDE2A IC50 of 2.0 µM provides a clear quantitative baseline for evaluating the impact of synthetic modifications [1]. Chemists synthesizing novel 2-amino-5-substituted pyridine derivatives can directly compare their compounds' inhibitory activity to this value, enabling data-driven decisions about which structural features enhance or diminish target engagement. This is crucial for iterative optimization in drug discovery.

As a Lipophilicity-Modulating Building Block in Lead Optimization

With a calculated LogP of 0.86 , 2-Amino-5-methoxypyridine occupies a specific, intermediate lipophilicity range that is often desirable for oral bioavailability. It can be strategically incorporated into a lead series to fine-tune LogP, improving upon more lipophilic analogs (e.g., methyl or chloro derivatives) that may suffer from poor solubility or metabolic instability. This makes it a valuable tool for medicinal chemists seeking to balance potency with favorable ADME properties.

As a High-Purity, Multi-Source Intermediate for Robust Synthetic Routes

The commercial availability of 2-Amino-5-methoxypyridine at ≥97-98% purity from multiple global suppliers makes it a low-risk choice for use as a key intermediate in larger synthetic sequences. Process chemists and procurement specialists can rely on its consistent quality to ensure reproducible yields and minimize purification burdens, particularly when scaling up reactions for preclinical studies.

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